6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes
6-Formylpyrazolo[1,5-a]pyrimidine derivatives have been utilized as intermediates for the synthesis of functional fluorophores. These compounds exhibit significant fluorescence properties, making them useful as fluorescent probes in biological or environmental studies. For instance, some pyrazolo[1,5-a]pyrimidine derivatives demonstrated a strong fluorescence intensity with quantum yields up to 44%, indicating their potential as high-efficiency fluorescent materials (Castillo, Tigreros, & Portilla, 2018).
Synthesis of Antipyrine Hybrids
Pyrazolo[1,5-a]pyrimidine-antipyrine hybrids have been synthesized for their potential pharmacological applications. While these studies may include aspects of drug use and side effects, the synthesis techniques and the structure of these hybrids are relevant from a chemical research perspective (Kaping, Sunn, Singha, & Vishwakarma, 2020).
Chemical Synthesis Techniques
Research has focused on the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives. Studies have investigated different methods and conditions for synthesizing these compounds, contributing to the broader field of chemical synthesis and heterocyclic chemistry (Drev et al., 2014).
Fungicidal Applications
Some pyrazolo[1,5-a]pyrimidine analogues have shown promising fungicidal activity. This research area explores the potential of these compounds in agricultural and environmental applications, particularly in controlling fungal infections (Huppatz, 1985).
Electrophilic Substitutions
Studies have also investigated the electrophilic substitutions of pyrazolo[1,5-c]pyrimidines, expanding the understanding of chemical reactions involving these compounds. Such research is fundamental in organic chemistry, especially in the field of reaction mechanisms (Atta, 2011).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxamide belongs, have been found to have various biological applications, including medicinal and pharmaceutical uses .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have shown antimicrobial properties, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
6-formylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-7(14)6-2-11-12-3-5(4-13)1-10-8(6)12/h1-4H,(H2,9,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSNCTFMMWKAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.